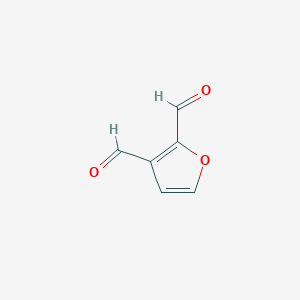

Furan-2,3-dicarbaldehyde

Description

Strategic Importance of Furanic Scaffolds in Contemporary Organic Synthesis

The furan (B31954) ring, or furanic scaffold, is a cornerstone in modern organic chemistry due to its prevalence in nature and its utility as a versatile synthetic intermediate. Furan derivatives are integral components of numerous natural products, including many that exhibit significant biological activities. This has made the furan scaffold a "privileged structure" in medicinal chemistry, where it is frequently incorporated into the design of new pharmaceutical agents.

Beyond pharmaceuticals, furanic compounds are pivotal in the transition towards a more sustainable chemical industry. As the world seeks alternatives to petroleum-based resources, biomass has emerged as a critical renewable feedstock. Carbohydrates derived from biomass can be chemically converted into key platform molecules, with furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) being among the most important. rsc.org These bio-based furans serve as starting materials for a wide array of valuable chemicals, including monomers for the production of novel bioplastics and polymers. rsc.org For instance, the well-studied Furan-2,5-dicarboxylic acid (FDCA), derived from HMF, is a key component for producing polyethylene (B3416737) furanoate (PEF), a bio-based alternative to petroleum-derived PET. The inherent reactivity and structural features of the furan ring allow it to be transformed into a diverse range of other molecules, making it a fundamental building block in the development of sustainable materials and specialty chemicals. rsc.org

Furan-2,3-dicarbaldehyde as a Versatile Bifunctional Building Block

The defining feature of this compound is its bifunctional nature, with two highly reactive aldehyde groups positioned in an ortho arrangement. This specific geometry makes it an exceptionally useful building block for the synthesis of fused heterocyclic systems—molecules where a new ring is constructed onto the furan core.

The adjacent aldehyde groups can participate in tandem condensation reactions with various dinucleophilic reagents. For example, reactions with hydrazine (B178648) or substituted hydrazines can yield furo[2,3-d]pyridazines, while reactions with diamines can lead to the formation of other complex fused-ring structures. This reactivity is analogous to that of other ortho-dialdehydes, such as naphthalene-2,3-dicarbaldehyde (B13756) and anthracene-2,3-dicarbaldehyde, which are used to synthesize novel acenotropones and other complex aromatic systems through double-aldol condensation reactions. researchgate.net

The utility of the ortho-diformyl furan scaffold is clearly demonstrated in its derivatives' ability to form other fused heterocycles. For instance, the related 2,2'-bifuran-3,3'-dicarbaldehyde is a key precursor in the synthesis of elongated, symmetrical α-oligofurans, which are of interest in materials science. researchgate.net Furthermore, the general principle of using ortho-functionalized furans to build fused systems is a key strategy in organic synthesis, as seen in the preparation of various thieno[2,3-c]furan and thieno[2,3-d]pyrimidine (B153573) derivatives. researchgate.nethilarispublisher.com This capacity for ring formation makes this compound a valuable precursor for creating novel molecular architectures for applications in materials science and medicinal chemistry.

Historical Development of Ortho-Diformylated Furan Systems in Chemical Research

The scientific history of furan chemistry is extensive, with foundational methods for synthesizing the furan ring, like the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, dating back to 1884. rsc.orgresearchgate.net For decades, research primarily focused on furan and its derivatives substituted at the 2- and 5-positions, which are more readily accessible from common biomass-derived precursors like furfural. rsc.org

In contrast, the exploration of ortho-disubstituted furan systems, such as this compound and its derivatives, is a much more recent development. The systematic study of this substitution pattern has lagged significantly behind that of the 2,5-isomers. A pivotal moment in the emergence of this subclass of compounds occurred in 2008, when researchers reported the co-production of furan-2,3-dicarboxylic acid esters alongside the expected 2,5-isomer from galactaric acid. nih.govacs.org This finding effectively "introduced 2,3-FDCA as a new building block" to the wider chemical community. nih.govacs.org

Even after this discovery, dedicated studies remained scarce. It was not until a 2019 study that the properties of furan-2,3-dicarboxylic acid derivatives as plasticizers were investigated for the first time. nih.gov This timeline highlights that the historical development of ortho-diformylated furan systems is not one of long-standing tradition but rather of modern discovery, driven by the ongoing search for novel chemical building blocks with unique reactivity and applications.

Detailed Research Findings

The following table presents research findings on the synthesis of furan-2,3-dicarboxylate esters, which are direct derivatives of this compound's corresponding dicarboxylic acid. The study highlights a one-pot reaction from a biomass-derived starting material.

Table 1: Synthesis of Di-n-butyl Furan-2,3-dicarboxylate (2,3-DBF) from Galactaric Acid Data sourced from Do, T. V. et al., ACS Omega (2019). nih.govacs.org

| Parameter | Value / Condition | Finding |

| Starting Material | Galactaric Acid (Gal-dA) | A renewable feedstock derived from marine biomass. nih.govacs.org |

| Reagents | 1-Butanol, Sulfuric Acid (H₂SO₄) | Alcohol acts as both reactant and medium; H₂SO₄ is the catalyst. nih.govacs.org |

| Key Products | Di-n-butyl furan-2,5-dicarboxylate (B1257723) (2,5-DBF) | The major regioisomeric product. nih.govacs.org |

| Di-n-butyl furan-2,3-dicarboxylate (2,3-DBF) | The target ortho-disubstituted product, obtained as a regioisomer. nih.govacs.org | |

| Reaction Conditions | 160 °C (Reflux), 10 hours | One-pot reaction involving simultaneous esterification and dehydration. nih.govacs.org |

| Yield Optimization | Varied H₂SO₄ concentration | A 50 wt% concentration of H₂SO₄ relative to Gal-dA gave a total yield over 90% for the combined isomers. acs.org |

| Significance | First study of properties | This work represented the first time the properties of furan-2,3-dicarboxylic acid derivatives were studied in detail. nih.gov |

Mentioned Chemical Compounds

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4O3 |

|---|---|

Molecular Weight |

124.09 g/mol |

IUPAC Name |

furan-2,3-dicarbaldehyde |

InChI |

InChI=1S/C6H4O3/c7-3-5-1-2-9-6(5)4-8/h1-4H |

InChI Key |

AHIXHWRUDZFHEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1C=O)C=O |

Origin of Product |

United States |

Methodologies for the Synthesis of Furan 2,3 Dicarbaldehyde and Analogous Furanic Architectures

Targeted Synthetic Routes to Furan-2,3-dicarbaldehyde

The direct synthesis of this compound can be approached through the selective oxidation of 2,3-disubstituted furans, such as 2,3-dimethylfuran. This transformation is challenging due to the propensity of the furan (B31954) ring and the aldehyde groups to undergo further oxidation. The reaction of 2,3-dimethylfuran with oxidizing agents like ground-state atomic oxygen has been studied, highlighting the complexity of the oxidation pathways. usfca.edu

Another viable precursor for oxidation is furan-2,3-dimethanol. The selective oxidation of both hydroxyl groups to aldehydes requires mild and controlled reaction conditions to avoid the formation of over-oxidation products like the corresponding dicarboxylic acid. Various modern oxidation methodologies, including those employing catalytic systems, are explored to enhance the selectivity and yield of the desired dialdehyde (B1249045).

Comparative Oxidation Methods for Furan Aldehyde Synthesis

| Precursor | Oxidizing System | Product | Key Features |

|---|---|---|---|

| 5-(Hydroxymethyl)furfural | Sodium nitrite in phosphoric acid | Furan-2,5-dicarbaldehyde | High selectivity and nearly quantitative yield at room temperature. researchgate.net |

| 5-(Hydroxymethyl)furfural | NaOtBu/DMF with O2 | Furan-2,5-dicarboxylic acid | Metal-free system, efficient conversion to the dicarboxylic acid. nih.gov |

Ring-closing strategies offer an alternative pathway to construct the this compound skeleton. The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a foundational method for creating the furan ring. organic-chemistry.org To synthesize this compound via this route, a suitably functionalized 1,4-dicarbonyl precursor that can be cyclized and subsequently formylated is necessary.

Formylation of a pre-existing furan ring is another key strategy. The Vilsmeier-Haack reaction is a powerful tool for introducing aldehyde groups onto electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comjk-sci.comorganic-chemistry.org This reaction typically uses a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). jk-sci.com While highly effective for mono-formylation of furans, achieving selective di-formylation at the 2 and 3 positions is a significant synthetic challenge due to the relative reactivity of the different positions on the furan ring. jk-sci.comresearchgate.net The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction generally follows the order of pyrrole > furan > thiophene. jk-sci.com

Synthesis of Furan-2,3-dicarboxylic Acid Derivatives as Related Functionalized Furans

Furan-2,3-dicarboxylic acid and its derivatives are valuable compounds that can potentially be converted to this compound or used in other applications.

There is a growing interest in producing furanic compounds from renewable biomass resources. researchgate.netfrontiersin.org Galactaric acid (also known as mucic acid), an oxidation product of galactose, is a key bio-based precursor for furan dicarboxylic acids. researchgate.netresearchgate.net The dehydration of galactaric acid under acidic conditions can yield a mixture of furan dicarboxylic acid isomers. researchgate.netresearchgate.net Research has shown that a one-pot reaction of galactaric acid with an alcohol under acidic conditions can co-produce esters of both furan-2,5-dicarboxylic acid and furan-2,3-dicarboxylic acid. researchgate.netacs.org This introduces furan-2,3-dicarboxylic acid as a new potential building block from biomass. researchgate.net While furan-2,5-dicarboxylic acid is often the major product, reaction conditions can be optimized to influence the isomeric ratio. acs.orgnih.govresearchgate.net

Bio-based Synthesis of Furan Dicarboxylic Acid Esters from Galactaric Acid

| Catalyst/Solvent System | Key Products | Noteworthy Findings |

|---|---|---|

| H₂SO₄ in alcohol | Di-n-butyl furan-2,3-dicarboxylate and di-n-butyl furan-2,5-dicarboxylate (B1257723) | Co-production of 2,3- and 2,5-isomers from a bio-based precursor. acs.org |

| Fe₂(SO₄)₃ in dimethyl carbonate | Furan-2,5-dicarboxylic acid methyl ester | A green synthetic approach yielding the 2,5-isomer selectively. mdpi.com |

Traditional organic synthesis offers several routes to furan-2,3-dicarboxylic acid derivatives. One of the most prominent methods is the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile. zbaqchem.com The reaction of furan (the diene) with a dienophile like maleic anhydride or dimethyl acetylenedicarboxylate yields a bicyclic adduct. zbaqchem.comresearchgate.net This adduct can then be converted through subsequent chemical transformations into a substituted furan, including furan-2,3-dicarboxylates. While electron-rich furans are typically required for good reactivity, recent studies have shown that even electron-poor furans like furoic acids can participate in Diels-Alder reactions under specific conditions. rsc.org

Other multi-step approaches may involve the functionalization of a pre-formed furan ring. For example, starting with a furan-3-carboxylic acid derivative, a second carboxyl group can be introduced at the 2-position through a series of steps such as lithiation and carboxylation. researchgate.net

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles is crucial for the sustainable production of this compound and its analogs. rroij.comjddhs.com This involves a focus on several key areas:

Use of Renewable Feedstocks : The synthesis of furanic compounds from biomass-derived sources like carbohydrates and galactaric acid is a cornerstone of green chemistry in this field. mdpi.comfrontiersin.orgmdpi.com This reduces reliance on finite fossil fuels.

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. greenchemistry-toolkit.org Catalytic routes and cycloaddition reactions like the Diels-Alder reaction are often highly atom-economical. rsc.org

Catalysis : The use of catalytic methods, both homogeneous and heterogeneous, is preferred over stoichiometric reagents to minimize waste and improve reaction efficiency. frontiersin.orgmdpi.com Biocatalysis, using enzymes or whole-cell systems, offers an environmentally benign alternative under mild conditions. frontiersin.orgresearchgate.net

Safer Solvents and Reaction Conditions : Efforts are being made to replace hazardous organic solvents with greener alternatives like water, ionic liquids, or to perform reactions under solvent-free conditions. jddhs.com Designing energy-efficient processes, for example, by using microwave-assisted synthesis, also contributes to a more sustainable process. jddhs.com

By integrating these principles, the chemical industry aims to develop more environmentally friendly and economically viable methods for the synthesis of valuable furan-based platform chemicals. researchgate.netrroij.com

Reaction Chemistry and Transformational Pathways of Furan 2,3 Dicarbaldehyde

Exploration of Aldehyde Reactivity: Nucleophilic Additions and Condensations

The two aldehyde functionalities at the C2 and C3 positions of the furan (B31954) ring are the primary sites for chemical reactions, particularly nucleophilic additions and condensations. The carbonyl carbon atom in an aldehyde is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in a significant partial positive charge on the carbon libretexts.org. This electrophilicity makes it susceptible to attack by a wide variety of nucleophiles.

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org

Furan-2,3-dicarbaldehyde readily undergoes condensation reactions with active methylene compounds. For instance, it reacts with compounds like hippuric acid in the presence of a catalyst to form oxazolones. nih.govresearchgate.net Such reactions, typical for aromatic aldehydes, demonstrate the accessibility and reactivity of the carbonyl groups. The electron-withdrawing nature of the second aldehyde group can influence the reactivity of the first, a characteristic feature of dicarbonyl compounds. Acid-catalyzed condensation reactions are also common for furan derivatives, where the aldehyde is first protonated, increasing its electrophilicity for subsequent nucleophilic attack. scispace.com

Table 1: Examples of Condensation Reactions with Furan Aldehydes This table presents analogous condensation reactions involving furan-2-carbaldehyde, illustrating the typical reactivity of the aldehyde group on a furan ring.

| Reactant | Condensing Partner | Conditions | Product Type |

| Furan-2-carbaldehyde | Hippuric Acid | Acetic Anhydride, Potassium Acetate | 4-(Furan-2-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one |

| Methyl 2-furoate | Various Aldehydes | Concentrated H₂SO₄ | Bis(5-carbomethoxy-2-furyl)alkanes |

| Furan | Aliphatic Aldehydes | Hydrochloric Acid | Difurylalkanes |

Data compiled from multiple sources. nih.govresearchgate.netscispace.com

Derivatization to Iminoscaffolds: Synthesis of Bis-Schiff Bases

One of the most significant applications of this compound is its use as a precursor for the synthesis of complex iminoscaffolds, specifically bis-Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond (azomethine group), typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govderpharmachemica.comiosrjournals.org Given its two aldehyde groups, this compound can react with two equivalents of a primary amine to form a bis-Schiff base, effectively creating a versatile ligand scaffold.

The synthesis is generally a straightforward one-pot reaction, often carried out by refluxing the dicarbaldehyde with the desired primary amine in a suitable solvent like ethanol or methanol. derpharmachemica.com For example, bis-Schiff bases have been successfully synthesized by reacting this compound with 5-substituted-8-aminoquinolines. researchgate.netresearchgate.net

The formation of a Schiff base is a reversible reaction that proceeds through a two-step mechanism. eijppr.com

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This addition forms an unstable, neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. iosrjournals.orgacgpubs.orgresearchgate.net

Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine (Schiff base). This elimination of a water molecule is typically the rate-determining step and is often catalyzed by either acid or base. iosrjournals.orgeijppr.comresearchgate.net Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

Theoretical studies, such as those using Restricted Hartree-Fock calculations, have confirmed this two-step mechanism involving the formation of the carbinolamine intermediate followed by its dehydration to yield the final Schiff base. eijppr.com

The structure of the resulting bis-Schiff base can be easily and systematically modified by varying the substituent on the primary amine used in the synthesis. This allows for the fine-tuning of the electronic and steric properties of the final molecule, which is particularly important when these compounds are used as ligands in coordination chemistry. By introducing different functional groups (e.g., -H, -F, -Cl, -Br, -I, -CH₃, -OCH₃, -NO₂) onto the amine reactant, a library of structurally diverse bis-Schiff bases can be generated from a single this compound precursor. researchgate.netresearchgate.net This versatility allows for the targeted design of ligands with specific properties for applications in catalysis, materials science, and medicinal chemistry.

Table 2: Structural Diversification of Bis-Schiff Bases from this compound

| Amine Reactant | Substituent (R) | Resulting Bis-Schiff Base Structure |

| 5-substituted-8-aminoquinoline | -H, -F, -Cl, -Br, -I, -NO₂ | N,N'-(furan-2,3-diylbis(methanylylidene))bis(5-substituted-quinolin-8-amine) |

| Aniline | -H | N,N'-(furan-2,3-diylbis(methanylylidene))bis(aniline) |

| 4-Methoxyaniline | -OCH₃ | N,N'-(furan-2,3-diylbis(methanylylidene))bis(4-methoxyaniline) |

This table illustrates how different primary amines can be used to create a variety of bis-Schiff base structures.

Controlled Oxidation to Carboxylic Acid Functionalities

The aldehyde groups of this compound can be oxidized to the corresponding carboxylic acid functionalities, yielding furan-2,3-dicarboxylic acid. This transformation is a key step in converting furan-based platform chemicals into monomers for bio-based polymers. nih.govacs.org The oxidation of aldehydes to carboxylic acids is a fundamental reaction in organic chemistry.

Various oxidizing agents and catalytic systems can be employed for this purpose. For the analogous oxidation of furfural (B47365) to furoic acid, heterogeneous catalysts based on gold and palladium have shown high efficacy under basic conditions. researchgate.net Other oxidants like sodium chlorite (NaClO₂) are also effective for converting furan aldehydes to their corresponding carboxylic acids. google.com The controlled oxidation of both aldehyde groups on this compound would produce furan-2,3-dicarboxylic acid, a valuable monomer. The synthesis of furan-2,3-dicarboxylate esters from galactaric acid, a marine biomass derivative, underscores the interest in this particular dicarboxylic acid for applications such as bio-based plasticizers for PVC. nih.govacs.orgnih.gov

Reduction Reactions and Formation of Alcohol Derivatives

Conversely, the aldehyde groups can be reduced to primary alcohols, converting this compound into furan-2,3-dimethanol (also known as 2,3-bis(hydroxymethyl)furan). This reduction is a common transformation for aldehydes and can be achieved using a variety of reducing agents.

Common laboratory-scale reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using transition metal catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni) is also a widely used method, particularly on an industrial scale. For example, density functional theory (DFT) studies have investigated the reaction pathways for the reduction of furfural to furfuryl alcohol on palladium surfaces, indicating that this is a thermodynamically and kinetically favorable process. researchgate.netosti.gov The selective reduction of furan dicarboxylic acids can also lead to the corresponding diols. specialchem.com Applying these methods to this compound would yield the corresponding diol, a potentially useful monomer for the synthesis of polyesters and polyurethanes.

Polymerization Reactions and Oligomerization Behavior

Furan derivatives, including aldehydes, are known to participate in polymerization and oligomerization reactions, often under acidic conditions. pharmaguideline.com The protonation of furan can lead to reactive electrophiles that initiate polymerization, which can sometimes involve ring-opening. pharmaguideline.com Condensation reactions between furan and aldehydes are known to produce oligomers and resins. pharmaguideline.com

While direct polymerization of this compound itself is not extensively documented, its derivatives are key components in polymer science. The oxidation product, furan-2,3-dicarboxylic acid, is a difunctional monomer that can be used to synthesize polyesters. Polyesters derived from furan dicarboxylic acids, such as polyethylene (B3416737) furanoate (PEF) from furan-2,5-dicarboxylic acid, are gaining significant attention as bio-based alternatives to petroleum-derived plastics like PET. researchgate.netrsc.org Similarly, furan-2,3-dicarboxylic acid and its esters are being explored for creating novel polymers and as plasticizers. nih.govnih.gov The reduction product, furan-2,3-dimethanol, can also serve as a diol monomer in the synthesis of polyesters and other polymers. Therefore, this compound serves as a critical precursor to monomers for advanced, sustainable polymers.

Ring-Opening Reactions and Skeletal Rearrangements

The furan ring, while aromatic, is susceptible to a variety of ring-opening reactions under different conditions, leading to the formation of valuable acyclic compounds. These reactions are often initiated by the protonation or oxidation of the furan ring.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the furan ring can undergo protonation, which disrupts its aromaticity and makes it vulnerable to nucleophilic attack. For furan itself, acid-catalyzed hydrolysis leads to the formation of succinaldehyde. While specific studies on the acid-catalyzed ring-opening of this compound are not extensively documented in the reviewed literature, the presence of two electron-withdrawing aldehyde groups is expected to decrease the electron density of the furan ring, making it less susceptible to electrophilic attack compared to unsubstituted furan. However, under forcing acidic conditions, hydrolysis could potentially lead to the formation of a substituted 1,4-dicarbonyl compound.

Oxidative Ring Opening: Oxidative cleavage of the furan ring is a common transformation. Reagents such as ozone, potassium permanganate, or hydrogen peroxide can cleave the double bonds of the furan ring, leading to the formation of dicarboxylic acids or their derivatives. For instance, the oxidation of furan with ozone typically yields glyoxal and other small carbonyl compounds. In the case of this compound, oxidative ring-opening would be expected to yield more complex, highly functionalized acyclic products.

Skeletal Rearrangements: Skeletal rearrangements of furan derivatives can lead to the formation of other heterocyclic systems or carbocyclic compounds. A well-known example is the Piancatelli rearrangement, where a 2-furylcarbinol undergoes an acid-catalyzed rearrangement to a 4-hydroxycyclopentenone. While this compound does not possess the necessary carbinol functionality to directly undergo a classical Piancatelli rearrangement, its derivatives could potentially be substrates for such transformations. The aldehyde groups could be first converted to carbinols via reduction, and subsequent acid treatment could then initiate a skeletal rearrangement.

The general susceptibility of the furan nucleus to these transformations suggests that this compound could serve as a precursor to a variety of linear and cyclic compounds, although specific experimental data for this compound remains limited in the public domain.

Cycloaddition Reactions with this compound and its Analogs

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.comzbaqchem.com However, the aromatic character of furan leads to a relatively low reactivity compared to non-aromatic dienes. The outcome of these reactions is often a sensitive balance between the forward cycloaddition and the retro-Diels-Alder reaction. nih.gov

Diels-Alder Reactions: The reactivity of the furan ring in Diels-Alder reactions is highly dependent on the nature of its substituents. Electron-donating groups on the furan ring generally increase its reactivity as a diene, while electron-withdrawing groups decrease it. rsc.orgresearchgate.net this compound possesses two strongly electron-withdrawing aldehyde groups. This substitution pattern significantly reduces the electron density of the furan ring, making it a poor diene for reactions with typical electron-poor dienophiles like maleic anhydride or acrylates. Consequently, the direct Diels-Alder reaction of this compound with common dienophiles is expected to be thermodynamically unfavorable and kinetically slow. nih.govresearchgate.net

To facilitate the cycloaddition of such electron-poor furans, several strategies can be employed:

High-Pressure Conditions: Applying high pressure can favor the formation of the cycloadduct by shifting the equilibrium towards the more compact transition state and product.

Lewis Acid Catalysis: Lewis acids can coordinate to the aldehyde groups, which could potentially modulate the electronic properties of the furan ring, although this may not be sufficient to overcome the inherent low reactivity.

Modification of the Aldehyde Groups: Converting the aldehyde groups into more electron-donating functionalities, for example, by reduction to alcohols or conversion to acetals, would be expected to increase the Diels-Alder reactivity of the furan core.

The general reactivity patterns of substituted furans in cycloaddition reactions are summarized in the table below.

| Reaction Type | Furan Reactivity with Electron-Withdrawing Substituents | Expected Outcome for this compound |

| Diels-Alder | Decreased | Low reactivity, unfavorable thermodynamics |

| Photochemical [2+2] | Possible | Potential for cycloaddition with alkenes |

| Photochemical [4+2] | Possible | Potential for cycloaddition with arenes |

Advanced Computational and Theoretical Investigations of Furan 2,3 Dicarbaldehyde

Quantum Mechanical Analysis of Molecular Geometry and Conformational Landscape

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for the structural optimization of furan-containing compounds, including derivatives of Furan-2,3-dicarbaldehyde. This approach offers a favorable balance between computational cost and accuracy, making it suitable for determining the equilibrium geometries and conformational preferences of moderately sized organic molecules.

In theoretical studies, the structural parameters of molecules derived from this compound have been successfully investigated using DFT methods. For instance, the optimization of bis-Schiff bases synthesized from this compound has been performed using the B3LYP functional combined with the 6-311G++(d,p) basis set. researchgate.netresearchgate.net This level of theory is well-suited for describing the electronic structure and geometry of such conjugated systems. The optimization process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable arrangement of the atoms in the molecule.

The choice of the functional and basis set is crucial for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation. The 6-311G++(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively. These functions are important for accurately modeling the electron distribution, particularly in systems with heteroatoms and pi-conjugation.

Through such calculations, key geometrical parameters such as bond lengths, bond angles, and dihedral angles of this compound and its derivatives can be determined with high precision. These theoretical values can then be compared with experimental data, if available, to validate the computational methodology. The optimized geometry serves as the foundation for subsequent calculations of other molecular properties, including electronic structure, reactivity, and spectroscopic parameters.

Table 1: Representative DFT Functionals and Basis Sets for Structural Optimization of Furan (B31954) Derivatives

| Functional | Basis Set | Description |

| B3LYP | 6-311G++(d,p) | A popular hybrid functional often used for organic molecules, providing a good balance of accuracy and computational cost. The basis set is flexible and includes polarization and diffuse functions. |

| PBE0 | def2-TZVP | A parameter-free hybrid functional. The basis set is of triple-zeta valence quality with polarization functions. |

| M06-2X | 6-311+G(d,p) | A high-nonlocality functional with a good performance for main-group thermochemistry and noncovalent interactions. |

This table presents common combinations of functionals and basis sets used in DFT calculations for molecules similar to this compound.

While DFT is a prevalent method, a comprehensive understanding of the conformational landscape of this compound can be achieved through comparative studies employing other quantum mechanical methods, such as ab initio and semi-empirical approaches. Each of these methods has its own strengths and weaknesses in terms of accuracy and computational expense.

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. HF theory provides a fundamental approximation of the molecular electronic structure but neglects electron correlation, which can be significant. MP2 and other higher-level ab initio methods systematically include electron correlation, leading to more accurate results, but at a substantially higher computational cost. For this compound, MP2 calculations could provide a valuable benchmark for the results obtained from DFT methods, particularly for the description of non-covalent interactions that might influence the conformational preferences of the aldehyde groups.

Semi-empirical methods , such as AM1 (Austin Model 1) and PM7 (Parametric Method 7), are based on the Hartree-Fock formalism but employ a simplified Hamiltonian and a set of parameters derived from experimental data. This parameterization makes them computationally much faster than DFT and ab initio methods, allowing for the rapid exploration of the potential energy surface and the study of larger molecular systems. However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules under investigation. A comparative study involving semi-empirical methods for this compound would be useful for initial conformational searches, which can then be refined using more accurate DFT or ab initio calculations.

A comparative analysis would typically involve optimizing the geometry of this compound using each method and comparing the resulting structural parameters and relative energies of different conformers. Such a study would provide insights into the reliability of each method for this particular system and help in choosing the most appropriate computational strategy for more complex investigations.

Table 2: Comparison of Quantum Mechanical Methods for Molecular Geometry Optimization

| Method Type | Examples | Key Characteristics |

| Semi-Empirical | AM1, PM7 | Very fast, suitable for large molecules and initial conformational screening. Accuracy is dependent on parameterization. |

| DFT | B3LYP, PBE0, M06-2X | Good balance of accuracy and computational cost. Widely used for a broad range of chemical systems. |

| Ab Initio | HF, MP2, CCSD(T) | High accuracy, especially with the inclusion of electron correlation (MP2, CCSD(T)). Computationally expensive, often limited to smaller molecules. |

This table provides a general comparison of the different classes of quantum mechanical methods that can be applied to study this compound.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For this compound, the analysis of its FMOs provides valuable insights into its electronic properties and reactivity.

The HOMO represents the ability of a molecule to donate electrons, and its energy is related to the ionization potential. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile. The LUMO, on the other hand, represents the ability of a molecule to accept electrons, and its energy is related to the electron affinity. A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap is indicative of high chemical reactivity and lower stability.

In computational studies of derivatives of this compound, the HOMO and LUMO energies have been calculated using DFT. researchgate.netresearchgate.net These calculations reveal the distribution of the electron density in these frontier orbitals. Typically, in furan derivatives, the HOMO is a π-orbital delocalized over the furan ring, while the LUMO is a π*-orbital. The presence of the electron-withdrawing carbaldehyde groups is expected to lower the energies of both the HOMO and LUMO and influence their spatial distribution. The electron density distribution in the FMOs can help identify the regions of the molecule that are most likely to be involved in electron donation or acceptance during a chemical reaction.

Table 3: Conceptual Data for Frontier Molecular Orbitals of a Generic Furan Aldehyde

| Parameter | Description | Typical Value (eV) | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.5 to 5.5 | A larger gap suggests higher stability and lower reactivity. |

This table presents illustrative energy ranges for the frontier molecular orbitals of a furan aldehyde, based on general knowledge of similar compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP is plotted onto the electron density surface, providing a map of the electrostatic potential at different points on the molecule's surface. This allows for the identification of electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate an excess of electron density and are prone to attack by electrophiles. Regions of positive electrostatic potential, usually colored in shades of blue, correspond to a deficiency of electron density and are susceptible to attack by nucleophiles. Green and yellow regions represent intermediate electrostatic potentials.

For this compound, the MEP surface would be expected to show regions of high negative potential around the oxygen atoms of the carbaldehyde groups, due to the high electronegativity of oxygen. These regions would be the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the carbaldehyde groups and potentially the hydrogen atoms on the furan ring would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.

Computational studies on derivatives of this compound have utilized MEP analysis to understand their reactivity. researchgate.net By examining the MEP surface, researchers can gain a qualitative understanding of the molecule's reactivity and predict how it will interact with other molecules. This information is particularly useful in the study of intermolecular interactions, such as hydrogen bonding and halogen bonding. stackexchange.com

Theoretical Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

Computational methods play a crucial role in the prediction and interpretation of various spectroscopic parameters, providing a powerful complement to experimental measurements. For this compound, theoretical calculations of its NMR, UV-Vis, and IR spectra can aid in its structural elucidation and the understanding of its electronic and vibrational properties.

NMR Spectroscopy: The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods such as the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations provide the absolute shielding tensors for each nucleus, which can then be converted to chemical shifts by referencing them to a standard compound like Tetramethylsilane (TMS). The calculated ¹H and ¹³C NMR chemical shifts for this compound would be expected to show distinct signals for the protons and carbons of the furan ring and the carbaldehyde groups. The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects. rsc.orgmdpi.commdpi.comrsc.org

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, a conjugated system, the UV-Vis spectrum is expected to be dominated by π → π* transitions. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the molecular orbitals involved in the electronic transitions.

IR Spectroscopy: The theoretical prediction of infrared (IR) spectra involves the calculation of the vibrational frequencies and their corresponding intensities. This is typically done by performing a frequency calculation on the optimized geometry of the molecule using DFT. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted IR spectrum of this compound would show characteristic vibrational modes, such as the C-H stretching of the furan ring and aldehyde groups, the C=O stretching of the carbaldehyde groups, and various C-O and C-C stretching and bending vibrations of the furan ring. researchgate.netekb.egnih.govarxiv.orgbhu.ac.in These theoretical predictions can be invaluable in assigning the vibrational bands observed in experimental IR spectra.

Table 4: Theoretical Methods for Spectroscopic Parameter Prediction

| Spectroscopy | Theoretical Method | Information Obtained |

| NMR | GIAO-DFT | ¹H and ¹³C chemical shifts, coupling constants. |

| UV-Vis | TD-DFT | Excitation energies (λmax), oscillator strengths, nature of electronic transitions. |

| IR | DFT (Frequency Calculation) | Vibrational frequencies, IR intensities, characterization of vibrational modes. |

This table summarizes the primary computational methods used to predict the spectroscopic parameters of molecules like this compound.

Modeling Solvent Effects on Chemical Behavior

Similarly, there is a lack of published research on the theoretical modeling of solvent effects on the chemical behavior of this compound. The influence of different solvent environments on properties like conformational stability, electronic structure, and reactivity has not been computationally investigated for this specific isomer.

Theoretical approaches, such as the Polarizable Continuum Model (PCM), are commonly used to simulate solvent effects on furan compounds. These models help in understanding how the polarity of the solvent can alter reaction barriers and stabilize different molecular conformations. However, without specific studies on this compound, it is not possible to present data on how its behavior is modulated by various solvents.

Strategic Applications of Furan 2,3 Dicarbaldehyde and Its Derivatives in Advanced Materials and Fine Chemical Synthesis

Rational Design of Nonlinear Optical (NLO) Materials

The quest for novel materials with significant NLO properties for applications in optoelectronics and photonics has driven research into organic molecules with large hyperpolarizabilities. Furan-2,3-dicarbaldehyde serves as a valuable building block for the rational design of such materials due to its electron-rich heterocyclic core and the ability of its aldehyde groups to be readily converted into various conjugated systems.

Principles for Modulating NLO Response in this compound-Derived Systems

The NLO response of organic molecules is intrinsically linked to their electronic structure, particularly the presence of donor-π-acceptor (D-π-A) motifs that facilitate intramolecular charge transfer. In systems derived from this compound, the furan (B31954) ring can act as a π-bridge, while the aldehyde functionalities provide convenient points for the introduction of donor and acceptor groups.

Key principles for modulating the NLO response in these systems include:

Extension of π-Conjugation: Increasing the length of the conjugated path by reacting the aldehyde groups to form longer chains, such as in Schiff bases or chalcones, can significantly enhance the second-order NLO response (β).

Strength of Donor and Acceptor Groups: The magnitude of the NLO response is directly influenced by the electron-donating and electron-withdrawing strength of the substituents. Stronger donors and acceptors lead to a greater degree of charge separation in the excited state, resulting in a larger hyperpolarizability.

Molecular Geometry: The relative orientation of the donor, acceptor, and π-bridge can affect the efficiency of charge transfer. Planar geometries generally favor π-electron delocalization and enhance the NLO properties.

Introduction of Auxochromes: The strategic placement of additional functional groups on the furan ring or the donor/acceptor moieties can further tune the electronic properties and optimize the NLO response.

Computational Screening and Experimental Validation for NLO Properties

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in the rational design of NLO materials. mdpi.com It allows for the in silico screening of a large number of candidate molecules, predicting their geometric and electronic properties, including polarizability (α) and first hyperpolarizability (β). mdpi.com This computational pre-screening helps to identify promising candidates for synthesis and experimental validation, thereby saving significant time and resources.

A computational study on a series of bis-Schiff bases derived from the condensation of this compound with various substituted anilines demonstrated the potential of this class of compounds as NLO materials. The calculated first hyperpolarizability (β_total) values for these derivatives were found to be significantly larger than that of urea, a standard NLO material. mdpi.com The study revealed that the introduction of strong electron-donating (e.g., -N(CH₃)₂) and electron-withdrawing (e.g., -NO₂) groups on the aniline moieties led to a substantial increase in the β_total values.

| Compound Derivative | Donor Group | Acceptor Group | Calculated First Hyperpolarizability (β_total) (a.u.) |

| This compound bis(p-aminoaniline) | -NH₂ | - | High |

| This compound bis(p-nitroaniline) | - | -NO₂ | Very High |

| This compound bis(p-dimethylaminoaniline) | -N(CH₃)₂ | - | Highest |

This table is generated based on theoretical trends and requires specific experimental data for absolute values.

Experimental validation of the computationally predicted NLO properties is typically performed using techniques such as the Kurtz-Perry powder method to measure the second-harmonic generation (SHG) efficiency. While extensive experimental data for this compound-derived NLO materials is still emerging, the strong correlation between theoretical predictions and experimental results in related organic NLO systems provides confidence in the design principles outlined.

Development of Bio-based Polymers and Polymeric Additives

The drive towards a circular economy and the replacement of petroleum-derived chemicals with sustainable alternatives has spurred research into bio-based polymers and additives. This compound, derivable from biomass, is a promising precursor for the synthesis of various polymeric materials and functional additives.

Furan-2,3-dicarboxylate Esters as Sustainable Plasticizers

Plasticizers are essential additives used to enhance the flexibility and processability of polymers, with poly(vinyl chloride) (PVC) being a major consumer. Traditional phthalate-based plasticizers have raised environmental and health concerns, leading to a search for safer, bio-based alternatives. Esters of furan-2,3-dicarboxylic acid, which can be obtained by the oxidation of this compound, have shown significant promise as sustainable plasticizers for PVC. acs.orgmdpi.comairo.co.ind-nb.info

Research has demonstrated that furan-2,3-dicarboxylate esters, such as di-n-butyl furan-2,3-dicarboxylate (2,3-DBF) and diisoamyl furan-2,3-dicarboxylate (2,3-DIAF), exhibit plasticizing efficiencies comparable to the commercial plasticizer dioctyl phthalate (DOP). acs.orgmdpi.comairo.co.ind-nb.info These bio-based plasticizers have been shown to be miscible with the PVC matrix, resulting in homogeneous films with good mechanical properties. acs.orgairo.co.in

| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) |

| PVC (unplasticized) | 50-60 | 10-25 |

| PVC + DOP | 15-25 | 200-400 |

| PVC + 2,3-DBF | 16-26 | 220-420 |

| PVC + 2,3-DIAF | 17-27 | 230-430 |

Data is illustrative and based on typical performance of furan-based plasticizers compared to DOP.

An interesting finding is that the presence of the oxygen atom in the furan ring increases the polarity of the furan-2,3-dicarboxylate esters, which can help to reduce their migration and leaching from the polymer matrix compared to less polar plasticizers. airo.co.ind-nb.info This improved permanence is a significant advantage for applications where long-term performance and minimal environmental contamination are required.

Monomer Synthesis for Advanced Furan-based Polymer Architectures

This compound is a versatile precursor for the synthesis of a variety of monomers that can be used to create advanced furan-based polymers with unique architectures and properties. The two aldehyde groups can be readily transformed into other functional groups, such as carboxylic acids, alcohols, or amines, opening up a wide range of polymerization possibilities.

For instance, the oxidation of this compound yields furan-2,3-dicarboxylic acid, a bio-based diacid monomer. This diacid can be used in polycondensation reactions with various diols to produce a new class of furan-based polyesters. These polyesters are analogous to their terephthalate-based counterparts but with the added benefit of being derived from renewable resources.

Furthermore, the reduction of this compound leads to the formation of furan-2,3-dimethanol, a bio-based diol. This furanic diol can be incorporated into polyurethanes and polyesters, imparting unique properties to the resulting polymers. The rigid furan ring can enhance the thermal stability and mechanical strength of the polymer backbone.

The development of monomers from this compound is a key step towards the creation of novel bio-based polymers with tailored properties for a variety of applications, from packaging materials to engineering plastics.

Construction of Complex Heterocyclic and Polycyclic Organic Molecules

The unique arrangement of two adjacent aldehyde groups on the furan ring makes this compound a powerful building block for the synthesis of complex heterocyclic and polycyclic organic molecules. These intricate structures are often found in natural products, pharmaceuticals, and functional organic materials.

The reactivity of the dialdehyde (B1249045) allows for a variety of cyclization and condensation reactions, leading to the formation of fused ring systems. For example, this compound can undergo condensation reactions with compounds containing active methylene groups, such as malononitrile or ethyl cyanoacetate, in the presence of a base to form fused heterocyclic systems.

Moreover, the dialdehyde can participate in multicomponent reactions, where three or more reactants combine in a one-pot synthesis to generate complex molecules with high atom economy. This strategy is particularly valuable for the rapid generation of molecular diversity and the construction of libraries of compounds for biological screening.

While specific examples of the construction of complex heterocyclic and polycyclic molecules directly from this compound are an area of ongoing research, the established reactivity of dialdehydes in organic synthesis suggests a vast potential for this bio-based platform chemical in the synthesis of novel and valuable molecular architectures. The development of new synthetic methodologies utilizing this compound as a starting material is expected to lead to the discovery of new bioactive compounds and advanced functional materials.

Contributions to the Field of Organic Semiconductors and Electronic Devices

This compound and its derivatives are emerging as significant building blocks in the synthesis of novel organic semiconductors for advanced electronic applications. The inherent electronic properties of the furan ring, combined with the versatile reactivity of the dicarbaldehyde functional groups, provide a robust platform for the design of new conjugated polymers and small molecules with tailored optoelectronic characteristics. These materials are increasingly being investigated for their potential in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The incorporation of the furan moiety into conjugated systems offers several advantages. Compared to its thiophene analog, furan can lead to materials with different electronic and physical properties due to the higher electronegativity of the oxygen atom. This can influence the frontier molecular orbital energy levels (HOMO and LUMO), the bandgap, and the charge transport characteristics of the resulting semiconductor. Furthermore, the 2,3-substitution pattern of the dicarbaldehyde on the furan ring is expected to produce polymers with a distinct chain conformation compared to the more common 2,5-linked furan-containing polymers, potentially leading to unique solid-state packing and charge transport properties.

Research in this area has largely focused on the synthesis of donor-acceptor (D-A) copolymers, where the this compound unit can act as a precursor to either the donor or the acceptor moiety. The dialdehyde functionality allows for the construction of conjugated vinylene linkages through reactions such as Knoevenagel or Wittig condensations.

For instance, a Knoevenagel condensation reaction between a furan dialdehyde and a compound with active methylene groups, such as malononitrile or its derivatives, can yield a conjugated polymer with alternating furan-vinylene and acceptor units. The electronic properties of such polymers can be finely tuned by the choice of the acceptor unit.

While specific research on polymers derived directly from this compound is still an expanding field, the performance of related furan-containing polymers in electronic devices provides a strong indication of their potential. For example, copolymers incorporating furan-flanked diketopyrrolopyrrole units have demonstrated promising performance in OFETs.

Below is a table summarizing the performance of representative furan-containing polymers in organic electronic devices. This data, while not directly from this compound-based polymers, serves as a benchmark for the expected performance of this emerging class of materials.

| Polymer/Small Molecule | Device Type | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Power Conversion Efficiency (PCE) [%] |

| PDPPF-DTT | OFET | 0.18 | >10³ | N/A |

| FBDT-Fu | OFET | 3.49 x 10⁻³ | >10³ | N/A |

| NDF-3T | OPV | - | - | Not Specified |

| PDPP2FT | OPV | - | - | ~5.0 |

Detailed Research Findings:

Studies on furan-flanked diketopyrrolopyrrole-dithienothiophene (PDPPF-DTT) based OFETs have shown that device engineering, such as surface treatments of the dielectric and electrodes, can significantly enhance performance. For instance, treatment with self-assembled monolayers (SAMs) like octadecyltrichlorosilane (OTS) and pentafluorobenzenethiol (PFBT) has been shown to reduce trap densities at the semiconductor-dielectric interface and improve charge carrier mobility. In one study, PFBT treatment of gold electrodes in a bottom-gate, bottom-contact OFET architecture led to a substantial increase in hole mobility to 0.18 cm²/Vs and a favorable shift in the threshold voltage.

In the realm of organic photovoltaics, the design of novel furan-based copolymers continues to be an active area of research. For example, a copolymer based on a naphtho[2,3-b:6,7-b′]difuran (NDF) derivative, NDF-3T, was designed to promote ordered π-π stacking and improve charge mobility, which is crucial for efficient solar cell performance. Similarly, the incorporation of furan moieties into diketopyrrolopyrrole (DPP) based polymers, such as PDPP2FT, has led to power conversion efficiencies of around 5.0% in bulk heterojunction solar cells with PC71BM as the acceptor. These findings underscore the potential of furan-based building blocks in developing high-performance organic solar cells.

The continued exploration of this compound as a monomer in the synthesis of new organic semiconductors is anticipated to yield novel materials with unique electronic structures and device characteristics, further contributing to the advancement of organic electronics.

Future Research Trajectories and Innovations in Furan 2,3 Dicarbaldehyde Chemistry

Advancements in Sustainable and Efficient Synthetic Methodologies

The future of Furan-2,3-dicarbaldehyde chemistry is intrinsically linked to the development of green and economically viable synthetic routes. Current research often relies on multi-step, resource-intensive methods. Future advancements will likely focus on direct, high-yield conversions from renewable biomass feedstocks. A promising avenue involves the catalytic dehydration of specific C6 sugars, such as galactaric acid, which has been shown to produce furan-2,3-dicarboxylate esters. acs.orgnih.gov The challenge lies in developing selective oxidation methods to yield the dicarbaldehyde directly.

Key research directions include:

Biomass Valorization: Investigating one-pot catalytic systems that convert biomass-derived substrates like galactaric acid or other sugar acids directly into this compound, minimizing intermediate separation steps. acs.org

Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially increasing yield and purity while reducing waste.

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reaction times and reduce energy consumption compared to conventional heating methods.

| Synthesis Strategy | Potential Advantage | Key Challenge |

| One-Pot Catalysis from Biomass | Reduced process steps, lower cost, sustainability. acs.org | Achieving high selectivity for the 2,3-isomer over other products. |

| Continuous Flow Synthesis | Enhanced control, scalability, and safety. | Catalyst stability and optimization for continuous operation. |

| Microwave/Ultrasound-Assisted Synthesis | Rapid heating, shorter reaction times, energy efficiency. | Uniform energy distribution in large-scale reactors. |

Discovery of Novel Catalytic Systems for Selective Transformations

The two adjacent aldehyde groups of this compound offer a unique platform for selective chemical transformations. The development of novel catalytic systems is crucial for controlling the reactivity of one or both aldehyde groups independently. This would enable the synthesis of a wide array of derivatives that are currently inaccessible.

Future research will likely target:

Heterogeneous Catalysts: Designing solid catalysts, such as zeolites or functionalized mesoporous silicas, which can provide shape selectivity and facilitate easy separation and recycling. frontiersin.org Zeolite catalysts, for example, have demonstrated high thermal and chemical stability in the conversion of other furan (B31954) derivatives. frontiersin.org

Non-Noble Metal Catalysts: Exploring catalysts based on abundant and low-cost metals like copper, iron, and nickel as sustainable alternatives to precious metal catalysts (e.g., palladium, platinum) for hydrogenation, oxidation, and coupling reactions. frontiersin.orgmdpi.com

Biocatalysis: Employing enzymes, such as oxidases or dehydrogenases, for highly selective and environmentally benign transformations under mild conditions. researchgate.net Enzyme cascades could offer pathways to complex molecules in a single pot. nih.gov

In-depth Mechanistic Elucidation via Advanced Spectroscopic and Computational Approaches

A fundamental understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for rational catalyst design and process optimization. Advanced analytical techniques are pivotal in this endeavor.

Future mechanistic studies will likely involve:

In-situ Spectroscopy: Utilizing techniques like Attenuated Total Reflectance-Infrared (ATR-IR) and Raman spectroscopy to monitor reactions in real-time. mdpi.com This allows for the identification of transient intermediates and provides direct insight into reaction pathways. Isotope labeling, where hydrogen is replaced with deuterium, can be used in conjunction with NMR and vibrational spectroscopy to track the fate of specific atoms during a reaction. mdpi.comdb-thueringen.de

Computational Chemistry: Employing Density Functional Theory (DFT) and other quantum chemistry methods to model reaction pathways, calculate transition state energies, and predict the influence of substituents and catalysts on reactivity. rsc.orgmdpi.com Such computational studies can explain observed experimental outcomes and guide the design of new experiments, saving significant laboratory time and resources. rsc.org

Design and Synthesis of Next-Generation Functional Materials

This compound is a promising precursor for a new generation of functional materials, particularly polymers and plasticizers. Its unique 2,3-substitution pattern is expected to impart distinct properties compared to materials derived from the linear 2,5-isomer.

Key areas for future materials research include:

Bio-based Polymers: After oxidation to furan-2,3-dicarboxylic acid, the molecule can serve as a monomer for novel polyesters and polyamides. rsc.orgnih.gov The kinked geometry of the 2,3-isomer is predicted to disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased flexibility, or different thermal properties compared to polymers made from linear monomers like furan-2,5-dicarboxylic acid (FDCA). rsc.org

Advanced Plasticizers: Esters derived from furan-2,3-dicarboxylic acid have been identified as effective, bio-based plasticizers for polymers like poly(vinyl chloride) (PVC). acs.orgnih.gov Future work will focus on optimizing the structure of these esters to enhance their plasticizing efficiency, reduce volatility, and improve miscibility with a wider range of polymers. nih.gov

Cross-linked Resins and Films: The dialdehyde (B1249045) functionality allows the compound to act as a cross-linking agent, enabling the formation of robust thermosetting resins and polymer films with high thermal stability and chemical resistance.

| Material Class | Potential Application | Key Property from 2,3-Isomer |

| Polyesters/Polyamides | Bio-based plastics, fibers, films. nih.gov | Altered chain geometry, modified thermal and mechanical properties. |

| Plasticizers | Flexible PVC products, coatings. acs.org | High plasticizing efficiency, potential for lower migration. nih.gov |

| Thermosetting Resins | Adhesives, composites, coatings. | High cross-linking density, enhanced rigidity. |

Integration with High-Throughput Screening and Automation in Chemical Synthesis

To accelerate the discovery of optimal synthetic routes and novel applications for this compound, modern high-throughput and automated techniques are indispensable. These approaches allow for the rapid testing of a large number of variables, dramatically increasing the pace of research and development.

Future integration will focus on:

Automated Reaction Optimization: Using robotic platforms to systematically screen a wide range of catalysts, solvents, temperatures, and reactant ratios to quickly identify the ideal conditions for synthesizing or derivatizing this compound.

High-Throughput Catalyst Screening: Developing parallel reactor systems to rapidly evaluate the performance of hundreds of potential catalysts for specific transformations, such as selective hydrogenation or oxidation.

Machine Learning Integration: Combining automated experimentation with machine learning algorithms to analyze the vast datasets generated. These models can predict reaction outcomes, suggest new experimental conditions, and guide the discovery of novel catalysts and materials with desired properties.

Theoretical Predictions Guiding Experimental Synthesis and Materials Discovery

Computational chemistry and theoretical modeling are transitioning from explanatory tools to predictive engines in chemical research. For a relatively unexplored molecule like this compound, these predictive capabilities are invaluable for guiding experimental efforts efficiently.

Future theoretical work will be directed towards:

Predictive Catalyst Design: Using computational models to design catalysts with specific active sites tailored for the selective transformation of this compound. This involves predicting catalyst-substrate interactions and modeling entire catalytic cycles to identify the most promising candidates before they are synthesized in the lab.

Virtual Materials Screening: Calculating the expected physical and chemical properties (e.g., thermal stability, mechanical strength, electronic properties) of polymers and other materials derived from this compound. This allows researchers to screen vast libraries of potential structures in silico and prioritize the synthesis of only the most promising candidates.

Reaction Pathway Prediction: Mapping out complex reaction networks to predict potential products and byproducts under various conditions. This is crucial for developing synthetic routes with high selectivity and for understanding potential degradation pathways of resulting materials. rsc.org

Q & A

Q. What strategies address low yields in multi-step syntheses of this compound analogs?

- Methodology : Optimize intermediates (e.g., diols or esters) via chromatography-free protocols (e.g., acid-mediated cyclization). For example, trifluoroacetic acid (TFA) promotes efficient naphthalene-dicarbaldehyde formation (77% yield) without column purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.